Product packaging for 1-(2-Chloroethyl)-1-pyridin-3-ylurea(Cat. No.:)

1-(2-Chloroethyl)-1-pyridin-3-ylurea

Cat. No.: B15069767
M. Wt: 199.64 g/mol
InChI Key: RPIMKPCVGCFMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Urea (B33335) Scaffolds in Medicinal Chemistry and Chemical Biology

The urea functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its unique structural and electronic properties. chemicalbook.comscholarsresearchlibrary.com Its defining feature is the carbonyl group flanked by two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This capability allows urea-containing molecules to form robust and specific interactions with biological targets such as enzymes and receptors. nih.gov

This hydrogen bonding capacity is crucial for drug-target binding, influencing both the potency and selectivity of a compound. nih.gov Consequently, the urea moiety is a common feature in a wide array of approved drugs and clinical candidates, including potent anticancer agents like Sorafenib and Regorafenib, which are kinase inhibitors. nih.govmdpi.com The structural versatility and favorable physicochemical properties of the urea scaffold make it a central element in the design of new therapeutic agents. chemicalbook.com

Significance of Pyridine (B92270) and Chloroethyl Moieties in Biologically Active Molecules

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is another privileged structure in drug discovery. mdpi.com Its inclusion in a molecule can significantly influence properties such as aqueous solubility, bioavailability, and metabolic stability. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other electronic interactions, which can be critical for binding to biological targets. mdpi.com Numerous pyridine-based compounds have been developed as effective anticancer agents, highlighting the importance of this heterocycle in medicinal chemistry. nih.govmdpi.com

The chloroethyl group (-CH₂CH₂Cl) is a reactive chemical entity known as an alkylating agent. This moiety is a key component of several successful antineoplastic drugs, most notably the chloroethylnitrosoureas (CENUs). nih.govresearchgate.net The therapeutic effect of these compounds is largely attributed to their ability to form covalent bonds with biological macromolecules, particularly DNA. nih.gov This process, known as alkylation, can lead to DNA damage, such as interstrand cross-links, which disrupts DNA replication and triggers cell death, a mechanism that is particularly effective against rapidly dividing cancer cells. nih.govresearchgate.net Research on N-phenyl-N'-(2-chloroethyl)ureas has also identified them as protein monoalkylating agents that can bind to tubulin, disrupting microtubule formation and arresting the cell cycle. nih.govresearchgate.net

Research Context and Rationale for Investigating 1-(2-Chloroethyl)-1-pyridin-3-ylurea

The rationale for investigating this compound stems from a well-established strategy in drug design: molecular hybridization. This approach involves combining distinct pharmacophores—structural units responsible for a molecule's biological activity—to create a new hybrid compound with potentially enhanced or novel properties.

In this specific case, the compound brings together:

The Urea Scaffold as a central linker capable of forming critical hydrogen bonds with a biological target.

The Pyridine Ring to potentially enhance pharmacokinetic properties and provide additional binding interactions.

The Chloroethyl Group as a potential alkylating agent designed to form a covalent bond with the target, leading to irreversible inhibition.

Research into closely related compounds provides a strong foundation for this rationale. For instance, nitrosourea (B86855) derivatives of chloroethyl pyridyl ureas, such as 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl)urea N-oxide, have demonstrated significant antitumor activity against leukemia and hepatoma cell lines. jst.go.jp Furthermore, various other pyridine-urea derivatives have been synthesized and shown to possess potent anti-proliferative activity against a range of cancer cells. nih.govmdpi.comresearchgate.net The overarching research goal for a compound like this compound would be to evaluate its potential as a targeted covalent inhibitor, likely within an oncology context, leveraging the combined attributes of its constituent chemical moieties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3O B15069767 1-(2-Chloroethyl)-1-pyridin-3-ylurea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

1-(2-chloroethyl)-1-pyridin-3-ylurea

InChI

InChI=1S/C8H10ClN3O/c9-3-5-12(8(10)13)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H2,10,13)

InChI Key

RPIMKPCVGCFMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N(CCCl)C(=O)N

Origin of Product

United States

Metabolic Transformations and Biotransformation Pathways of Chloroethylurea Derivatives

Oxidative Metabolism of the Chloroethyl Group

The chloroethyl group is a primary target for metabolic enzymes. Studies on analogous chloroethyl-containing compounds have demonstrated that this moiety is a favored initial site of metabolism. nih.gov This oxidative process is often mediated by microsomal enzymes, such as cytochrome P450, in the presence of cofactors like NADPH. The oxidation of the chloroethyl substituent leads to the formation of key metabolites. For instance, research on other chloroethyl-containing compounds has shown that they are oxidized at the chloroethyl group to yield chloroacetaldehyde (B151913) and a corresponding substituted urea (B33335). nih.gov This suggests that the metabolism of 1-(2-Chloroethyl)-1-pyridin-3-ylurea would likely proceed through a similar pathway, yielding pyridin-3-ylurea and chloroacetaldehyde.

Table 1: Key Metabolic Reactions of Chloroethylurea Derivatives

Metabolic Process Substrate Group Key Enzyme System Primary Products
OxidationChloroethylCytochrome P450Chloroacetaldehyde, Substituted Urea

Formation of Reactive Metabolites, e.g., Chloroacetaldehyde

Table 2: Properties of the Reactive Metabolite Chloroacetaldehyde

Metabolite Chemical Formula Key Properties Biological Interactions
ChloroacetaldehydeClCH₂CHOHighly electrophilic, Alkylating agentReacts with DNA bases (adenosine, cytidine), Interacts with proteins

Enzymatic and Non-Enzymatic Degradation Pathways Relevant to Chloroethyl Ureas

The urea moiety of chloroethylurea derivatives can also undergo degradation through both enzymatic and non-enzymatic pathways.

Enzymatic Degradation: Enzymatic hydrolysis of the urea group is a well-established metabolic pathway. The enzyme urease, for example, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. nih.gov While urease is most known for its action on urea itself, the broader class of amidohydrolases could potentially play a role in the breakdown of urea derivatives. The susceptibility of the urea bond in this compound to enzymatic cleavage would depend on the specific enzymes present and the steric and electronic properties of the molecule.

Microbial degradation is another significant enzymatic pathway for the breakdown of complex organic molecules, including urea-based herbicides. researchgate.net Various microorganisms possess enzymes capable of cleaving the urea structure. For instance, some bacteria can utilize herbicides as a source of nitrogen, breaking them down in the process. researchgate.net

Non-Enzymatic Degradation: Urea and its derivatives can also undergo non-enzymatic degradation, primarily through hydrolysis. This process can occur under acidic or basic conditions. researchgate.net The stability of the urea linkage in this compound in different physiological pH environments could influence its persistence and metabolic fate. The uncatalyzed decomposition of urea is known to proceed through an elimination pathway, which may also be relevant for its derivatives under certain conditions. nih.govnih.gov

Table 3: Comparison of Degradation Pathways for the Urea Moiety

Degradation Pathway Mechanism Key Factors Potential Products
Enzymatic HydrolysisPresence of specific enzymes (e.g., ureases, amidohydrolases)Ammonia, Carbon Dioxide, Pyridine (B92270) derivatives
Non-Enzymatic Hydrolysis, EliminationpH (acidic or basic conditions)Varies based on reaction conditions

Mechanistic Elucidation of Chloroethyl Pyridylurea Biological Activity

Molecular Target Identification and Validation in Preclinical Models

The identification of specific molecular targets is crucial to understanding the therapeutic potential and mechanism of action of chloroethyl pyridylurea compounds. Preclinical studies have pointed towards several key proteins and pathways that are modulated by this class of molecules.

The urea (B33335) scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Several clinically approved drugs feature this moiety, highlighting its effectiveness in targeting the ATP-binding pocket of various kinases. While direct studies on 1-(2-Chloroethyl)-1-pyridin-3-ylurea are limited, research on analogous compounds provides strong evidence for kinase interaction as a plausible mechanism of action.

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to inflammatory stimuli and stress. nih.govnih.gov Certain 1,3-disubstituted ureas have been identified as potential triple inhibitors capable of targeting p38 MAPK, c-Raf, and soluble epoxide hydrolase. mdpi.com The inhibition of p38 MAPK by some urea derivatives occurs at an allosteric binding site, involving a significant conformational change in the highly conserved Asp-Phe-Gly (DFG) motif of the kinase. mdpi.com Furthermore, compounds featuring a pyridine (B92270) ring, a key structural component of this compound, have been successfully designed as potent inhibitors of p38α kinase. mdpi.com Other pyridine-urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another crucial kinase involved in angiogenesis. mdpi.com These findings collectively suggest that protein kinases, potentially including CSBP/p38 kinase, are a probable target class for this compound.

By interacting with upstream targets like protein kinases and other key cellular proteins, chloroethyl urea derivatives can profoundly influence downstream signal transduction pathways that govern cell fate. A primary consequence of the activity of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) is the induction of apoptosis. This programmed cell death is often initiated following mitotic arrest and involves the activation of the intrinsic apoptotic pathway. Key events in this cascade include the promotion of bcl-2 phosphorylation, which disrupts its anti-apoptotic function, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death. researchgate.netnih.gov

Furthermore, inhibition of receptor tyrosine kinases such as c-MET and VEGFR-2 by related pyridine-urea compounds can block the downstream signaling that promotes cell proliferation and survival, thereby inducing apoptosis. nih.gov The p38 MAPK pathway, a potential target, is itself a central signaling cascade that, when activated, can lead to the expression of pro-inflammatory and pro-apoptotic factors. nih.govmdpi.com Therefore, the modulation of these critical signaling networks is a key feature of the biological activity of this class of compounds.

The presence of a reactive 2-chloroethyl group often suggests a mechanism involving DNA alkylation, which is characteristic of classic chemotherapeutic agents like chloroethylnitrosoureas (CENUs). CENUs function by chloroethylating a nucleophilic site on one strand of DNA; this is followed by an intramolecular rearrangement that displaces the chloride ion by attacking a nucleophilic site on the opposing strand, resulting in a cytotoxic interstrand crosslink. nih.govnih.govmdpi.com This process generates various DNA adducts that block DNA replication and transcription. nih.gov

A primary and well-characterized molecular target for the broader class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) is the protein β-tubulin, a fundamental component of microtubules. nih.gov CEUs act as potent antimicrotubule agents by covalently binding to β-tubulin near the colchicine-binding site. nih.govnih.gov Mass spectrometry studies have precisely identified that these compounds acylate a specific glutamic acid residue (Glu198) on β-tubulin. nih.gov

This covalent modification alters the structure and function of tubulin, inhibiting its polymerization into microtubules. The consequence of this interaction is a profound disruption of the cellular cytoskeleton, leading to the depolymerization of microtubules. nih.govnih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division, causing cells to arrest in the G2/M phase of the cell cycle. nih.gov The presence of a pyridine ring is a feature found in other compounds that successfully target the colchicine-binding site of tubulin, suggesting this mechanism is highly relevant for this compound. mdpi.commdpi.com

The chemical versatility of the urea scaffold allows for its incorporation into molecules that target a wide array of biological entities beyond kinases and tubulin. For N-phenyl-N'-(2-chloroethyl)ureas specifically, additional protein targets have been identified. These include the chaperone protein prohibitin and the antioxidant enzyme thioredoxin-1. researchgate.net The alkylation of prohibitin by a CEU derivative on an aspartyl residue has been specifically linked to cell cycle arrest in the G1 phase. researchgate.net

More broadly, urea derivatives have been developed to target a diverse range of proteins implicated in disease. These include enzymes like soluble epoxide hydrolase and topoisomerases, as well as critical signaling proteins such as mTOR and various proteases. mdpi.comnih.govmdpi.com This wide range of potential targets underscores the privileged nature of the urea moiety in medicinal chemistry and suggests that this compound could have additional, as-yet-unidentified biological activities.

Cellular Effects in Preclinical Models (in vitro studies)

The molecular interactions of chloroethyl pyridylurea culminate in distinct and measurable effects on cells in preclinical in vitro models. The primary cellular outcomes observed are potent cytotoxicity against various cancer cell lines and the induction of cell cycle arrest.

Studies on a range of 1-aryl 3-(2-chloroethyl)ureas have demonstrated significant cytotoxic activity. nih.gov For instance, against the LoVo human colon adenocarcinoma cell line, different derivatives exhibited inhibitory concentrations (ID50) ranging from 4 µM to 28 µM. nih.gov Other research focusing on (thio)ureas derived from pyridylalkylamines showed potent cytotoxicity against human leukemia (MOLT-3) and liver cancer (HepG2) cell lines, with the most active compound recording an IC50 value of 1.62 µM against MOLT-3. researchgate.net Pyridine-urea compounds have also shown modest inhibitory activity against VEGFR-2, while displaying significantly lower cytotoxicity towards non-tumorigenic human lung fibroblasts (WI-38), suggesting a degree of selectivity for cancer-relevant targets. mdpi.com

The mechanism underlying this cytotoxicity is closely linked to the disruption of the cell cycle. As a consequence of microtubule disruption, CEUs typically induce a robust arrest of the cell cycle in the G2/M phase, preventing cells from completing mitosis and ultimately triggering apoptosis. nih.gov

Table 1: In Vitro Cytotoxicity of Structurally Related Urea Derivatives This table presents data from compounds structurally related to this compound to illustrate the typical potency of this chemical class in preclinical models.

Compound ClassSpecific CompoundCell LineAssay EndpointPotency (µM)
1-Aryl 3-(2-chloroethyl)urea4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609)LoVo (Colon)ID504
1-Aryl 3-(2-chloroethyl)ureaMethyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrateLoVo (Colon)ID5028
Pyridylalkylamine-derived thiourea (B124793)1,1'-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (Leukemia)IC501.62
Pyridine-UreaN-(4-chlorophenylcarbamoyl)-6-(3,4-dimethoxyphenyl)-2-methylnicotinamideWI-38 (Normal Lung)IC50> 83

Analysis of Cell Growth Inhibition and Antiproliferative Activities

The antiproliferative potential of chloroethyl ureas and pyridyl ureas has been demonstrated across various cancer cell lines. Research into novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has revealed significant growth inhibitory activity. For instance, certain 2-chloroacetylureas (CAU), 2-chloroacetamides (CA), 3-chloropropionamides (CPA), and acrylamides (Acr) have shown IC50 values ranging from 1.4 to 25 μM against human colon carcinoma HT-29, human skin melanoma M21, and human breast carcinoma MCF-7 cell lines.

A series of 1-aryl 3-(2-chloroethyl)ureas (CEU) were synthesized and evaluated for their in vitro cytotoxicity. nih.gov Specifically, methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate, 4-methyl and 4-tert-butyl (3-(2-chloroethyl) ureido) benzene demonstrated ID50 values of 28, 20, and 4 microM, respectively, against LoVo cells. nih.gov These compounds exhibited lower toxicity in vivo compared to the established chemotherapeutic agent chlorambucil. nih.gov

Furthermore, a study on cycloalkyl-substituted aryl chloroethylureas reported GI50 values ranging from 1.9 to 49 μM on breast carcinoma MCF-7, skin melanoma M21, and colon carcinoma HT-29 cells. nih.gov In the realm of pyridyl ureas, a novel series of pyridine-urea derivatives were synthesized and tested for their growth inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com Several of these compounds exhibited potent anti-proliferative effects. mdpi.com

Additionally, 1-(2-chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas have been synthesized and shown to possess antiproliferative effects on human HEp-2 and L5178Y cell cultures. nih.gov

Compound ClassCell Line(s)Activity MetricValue Range
Aromatic ureas/amides of N-phenyl-N'-(2-chloroethyl)ureasHT-29, M21, MCF-7IC501.4 - 25 µM
1-Aryl 3-(2-chloroethyl)ureasLoVoID504 - 28 µM
Cycloalkyl-substituted aryl chloroethylureasMCF-7, M21, HT-29GI501.9 - 49 µM

Cell Cycle Arrest and Apoptosis Induction in Cellular Models

The chloroethyl urea scaffold is known to influence cell cycle progression and induce apoptosis in cancer cells. Studies on cycloalkyl-substituted aryl chloroethylureas have demonstrated that these compounds can arrest the cell cycle in either the G0/G1 or G2/M phase, depending on the specific substitutions on the phenyl ring. nih.gov For example, certain derivatives were found to block cell division in the G0/G1 phase, while others induced a G2/M phase arrest. nih.gov This suggests that the nature of the substituent plays a crucial role in determining the specific phase of cell cycle arrest.

The induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents. While direct evidence for this compound is lacking, related pyridyl urea derivatives have been investigated for their ability to induce apoptosis. For instance, certain 2-pyridyl urea-based Cu(II) complexes have been studied for their mechanism of cell death, which includes the induction of apoptosis. mdpi.com

Compound ClassEffectCell Cycle Phase
Cycloalkyl-substituted aryl chloroethylureas (Group A)Cell Cycle ArrestG2/M
Cycloalkyl-substituted aryl chloroethylureas (Group B)Cell Cycle ArrestG0/G1

Modulation of Specific Enzymatic Activities (e.g., Urease Inhibition)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy to combat infections by these organisms. While there is no specific data on the urease inhibitory activity of this compound, the broader class of urea and thiourea derivatives has been extensively studied as urease inhibitors.

The general structure of urea provides a template for designing competitive inhibitors that can bind to the active site of the enzyme. Numerous synthetic and natural compounds containing a urea or thiourea moiety have been identified as potent urease inhibitors. It is plausible that pyridyl ureas, including this compound, could exhibit inhibitory activity against urease, although experimental verification is required.

Structure Activity Relationship Sar Studies of 1 2 Chloroethyl 1 Pyridin 3 Ylurea and Analogues

Impact of Substituents on the Pyridine (B92270) Ring Moiety

The pyridine ring is a crucial component in medicinal chemistry, acting as a versatile scaffold for biologically active molecules. nih.govmdpi.com Its π-deficient aromatic system, resulting from the electronegative nitrogen atom, influences its chemical reactivity, favoring interactions with nucleophiles. mdpi.com The nitrogen atom's lone pair of electrons also imparts basic properties, allowing for the formation of quaternary ammonium (B1175870) salts and enhancing water solubility. nih.govmdpi.com

The biological activity of pyridine derivatives is highly sensitive to the nature, number, and position of substituents on the ring. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic properties and, consequently, the interaction of the molecule with its biological targets. mdpi.com For instance, in studies of various pyridine derivatives, the introduction of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups was found to enhance antiproliferative activity. nih.gov Conversely, the presence of bulky groups or halogen atoms sometimes leads to lower activity. nih.gov

The position of the substituent is also a determining factor. Studies on 2,6-dichloropyridines have shown that bulky substituents at the 3-position can sterically influence regioselectivity in nucleophilic aromatic substitution reactions. researchgate.net While a direct SAR study on 1-(2-Chloroethyl)-1-pyridin-3-ylurea is not extensively detailed in the available literature, principles from related compounds suggest that modifying the pyridine ring would fine-tune its activity. For example, adding electron-donating substituents could increase the electron density on the ring, potentially altering binding affinity, while electron-withdrawing groups could make the ring more susceptible to certain metabolic pathways or interactions. mdpi.com

Table 1: Predicted Impact of Pyridine Ring Substituents on Activity

Substituent Type Position on Pyridine Ring Predicted Effect on Biological Activity Rationale
Electron-Donating (e.g., -OCH₃, -NH₂) C2, C4, C5, C6 Potential increase Enhances electron density, may improve binding affinity. nih.gov
Electron-Withdrawing (e.g., -NO₂, -CN) C2, C4, C5, C6 Variable; potential increase or decrease Alters electronic distribution, affecting target interaction and reactivity. mdpi.com
Halogens (e.g., -F, -Cl) C2, C4, C5, C6 Generally decreases activity Can introduce steric hindrance and alter electronic properties unfavorably. nih.gov
Bulky Groups C2, C4 Likely decrease May cause steric hindrance at the binding site. nih.govresearchgate.net

Influence of the Chloroethyl Moiety on Biological Activity and Chemical Reactivity

The N'-(2-chloroethyl) moiety is a well-established pharmacophore in medicinal chemistry, particularly in the design of antiproliferative agents. researchgate.net This group functions as an alkylating agent, capable of forming a reactive aziridinium (B1262131) ion that can then covalently bind to nucleophilic sites on biological macromolecules, such as DNA and proteins. This mechanism is characteristic of many N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which exhibit significant cytotoxicity. researchgate.netnih.gov

The chemical reactivity of the chloroethyl group is central to its biological effect. The presence of the chlorine atom makes the adjacent carbon atom electrophilic and susceptible to intramolecular nucleophilic attack by the adjacent nitrogen, leading to the formation of the highly reactive aziridinium intermediate. This covalent binding capability often results in irreversible inhibition of target proteins or cross-linking of DNA, leading to cell death. nih.gov

SAR studies on N-aryl-N'-(2-chloroethyl)ureas have consistently demonstrated that the N'-2-chloroethyl moiety is essential for ensuring significant cytotoxicity. researchgate.net Analogues where this group is replaced, for instance, with a 3-chloropropyl or a simple ethyl group, often show a dramatic reduction in antiproliferative activity. nih.gov This highlights the specific requirement of the two-carbon chain for the formation of the aziridinium ring, which is the key reactive species. Chloroethyl pyrimidine (B1678525) nucleosides have also been synthesized and shown to inhibit cell proliferation, migration, and invasion, further underscoring the importance of this functional group in designing anticancer agents. nih.gov

Modifications to the Urea (B33335) Linkage and their Pharmacological Consequences

The urea linkage (-NH-CO-NH-) is a critical structural element that contributes significantly to the pharmacological profile of many drugs. It is a rigid and planar moiety capable of acting as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O group). nih.govnih.gov This dual capability allows it to form strong and specific interactions with biological targets. mdpi.com

Modifications to the urea linkage can have profound pharmacological consequences. For example, replacing the urea with an amide linkage can alter the compound's mechanism of action. In a study of CEU analogues, 2-chloroacetylureas (CAU) and 2-chloroacetamides (CA) exhibited antiproliferative activity through mechanisms unrelated to the established target of CEUs, indicating that the linkage itself dictates the mode of action. nih.gov

Furthermore, the substitution pattern on the urea nitrogens can influence drug properties such as solubility and metabolism. Introducing substituents that disrupt the planarity of the urea group can break the symmetry and reduce crystal packing energy, thereby enhancing water solubility. nih.gov The metabolism of drugs containing a urea moiety can also involve modifications at this site. For instance, the drug Cariprazine is metabolized via desmethylation and didesmethylation of its urea group, producing clinically relevant active metabolites. nih.gov Therefore, any modification to the urea linker in this compound would be expected to significantly impact its stability, solubility, and interaction with biological targets. mdpi.com

Role of Alkyl Chain Length and Hydroxylation on Activity (from related chloroethyl ureas)

The length of alkyl chains and the presence of hydroxyl groups are known determinants of biological activity in various classes of compounds. In a series of cysteine chloromethyl ketone compounds, cytotoxicity against leukemia cells was found to be dependent on the S-alkyl chain length, with optimal activity observed for chains ranging from pentyl to dodecyl. nih.gov This suggests that lipophilicity and the ability to fit into a specific binding pocket are governed by the chain length. Similarly, for imidazolium (B1220033) ionic liquids, the length of the alkyl side chain influences surface properties and molecular organization, which can be correlated to interactions in a biological system. rsc.org

Hydroxylation, the introduction of a hydroxyl (-OH) group, can also significantly modulate activity. This modification typically increases hydrophilicity, which can alter a compound's solubility, membrane permeability, and metabolic stability. The presence of a hydroxyl group can also introduce a new hydrogen bonding site, potentially enhancing the binding affinity to a target receptor. rsc.orgresearchgate.net While specific studies on the effect of varying the ethyl chain length or adding a hydroxyl group to this compound are limited, principles from related structures suggest these modifications would be a viable strategy for optimizing its pharmacological profile.

Table 2: Predicted Effects of Alkyl Chain and Hydroxyl Modifications

Modification Predicted Effect on Activity Rationale
Increase alkyl chain length (e.g., chloropropyl, chlorobutyl) Decrease in alkylating activity The formation of a 3-membered aziridinium ring is favored from a 2-chloroethyl group; larger rings are less readily formed. nih.gov
Decrease alkyl chain length (e.g., chloromethyl) Altered reactivity and toxicity The reactivity of a chloromethyl group is different and may lead to a different biological target profile.
Addition of a hydroxyl group to the ethyl chain Altered solubility and binding Increases hydrophilicity and provides an additional hydrogen bonding site, which may enhance or decrease activity depending on the target's binding pocket. rsc.org

Hydrogen Bonding Capabilities of the Urea Moiety and Their Contribution to Target Interactions

The capacity of a molecule to form stable hydrogen bonds with residues in a binding site is a major determinant of its affinity and specificity. mdpi.com The urea moiety is an exceptional hydrogen bonding unit, featuring two N-H donor sites and one carbonyl C=O acceptor site. nih.govresearchgate.net This arrangement allows for the formation of multiple, highly directional hydrogen bonds, which can anchor the ligand securely within the target's active site. nih.gov

In pyridylurea derivatives, the urea linker is often crucial for establishing stable interactions. Molecular dynamics simulations of pyridine-urea scaffolds as anticancer agents revealed that the ability to maintain hydrogen bonds with key amino acid residues (like Cys919, Glu885, and Asp1046) was critical for stable binding and potent activity. mdpi.com The stability of these hydrogen bonds can be influenced by the electronic nature of the attached aromatic rings. Electron-withdrawing groups on the aryl substituents can enhance the hydrogen bond donating strength of the urea N-H groups. researchgate.netresearchgate.net

The geometry of the urea group also facilitates the formation of specific hydrogen-bonding patterns, such as the urea α-tape motif, which is important in molecular self-assembly and gelation. researchgate.net In the context of drug-receptor interactions, the urea functionality can form bidentate hydrogen bonds, significantly increasing binding affinity compared to monodentate interactions. The interplay between the urea's hydrogen bonding and secondary interactions, such as C-H···O contacts, can further stabilize the ligand-receptor complex. nih.govnih.gov

SAR in Plant Biological Systems (e.g., Cytokinin Activity and Antisenescent Properties of Chloroethyl Derivatives)

In plant biology, substituted ureas are recognized for their potent cytokinin-like activity. ishs.org Cytokinins are plant hormones that regulate numerous developmental processes, including cell division, shoot formation, and, notably, the delay of senescence. nih.gov Senescence is a programmed cell death process characterized by chlorophyll (B73375) degradation and the breakdown of the photosynthetic apparatus. ishs.orgmdpi.com

Phenylurea derivatives, such as Thidiazuron (TDZ) and N-(2-chloropyridin-4-yl)-N′-phenylurea (CPPU), are highly active synthetic cytokinins that effectively inhibit plant senescence. nih.govnih.gov These compounds can slow the degradation of chlorophyll and chloroplasts, thereby extending the greenness and viability of leaves. nih.govfrontiersin.org The anti-senescence activity of these urea-based compounds is a key property for potential agricultural applications. nih.gov

While the specific activity of this compound in plant systems is not well-documented in the provided sources, its structural similarity to known urea-based cytokinins suggests it could possess similar properties. The structure-activity relationship for cytokinin activity in urea derivatives points to the importance of the urea bridge and the nature of the aromatic or heterocyclic substituents. The anti-senescent effects are often linked to the molecule's ability to interact with cytokinin receptors or influence cytokinin signaling pathways. nih.govfrontiersin.org Some novel urea derivatives have been found to act via cytokinin-independent mechanisms, suggesting that the chloroethyl moiety could confer a unique mode of action in delaying senescence. nih.gov

Design, Synthesis, and Preclinical Evaluation of Novel Chloroethyl Pyridylurea Derivatives

Rational Design Principles for Derivative Libraries based on Structure-Activity Relationships (SAR)

The rational design of derivatives based on the 1-(2-Chloroethyl)-1-pyridin-3-ylurea scaffold is guided by established Structure-Activity Relationship (SAR) principles. The core structure contains three key pharmacophoric elements: the pyridine (B92270) ring, the urea (B33335) linker, and the 2-chloroethyl group. Each of these can be systematically modified to explore and optimize biological activity.

The Pyridine Ring: This heterocyclic moiety is a common feature in many bioactive molecules. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system itself can engage in π-π stacking interactions with biological targets. The design of a derivative library would involve modifying the substitution pattern on the pyridine ring. Introducing small electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the ring and influence binding affinity and selectivity. For instance, studies on related pyridine derivatives have shown that the position and nature of substituents significantly impact antiproliferative activity. nih.gov

The Urea Moiety: The urea functional group is a crucial structural component, primarily due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. nih.gov This allows for strong and specific interactions with amino acid residues in target proteins, such as kinases or other enzymes. SAR studies on urea-containing compounds often reveal that both NH groups are critical for forming a bidentate hydrogen bond network with the target's hinge region, a common binding motif for kinase inhibitors. nih.gov

The 2-Chloroethyl Group: This moiety is a classic alkylating agent, capable of forming a reactive aziridinium (B1262131) ion that can covalently bond to nucleophilic sites on biomolecules like DNA or proteins. This mechanism is characteristic of nitrogen mustard anticancer agents. nih.gov SAR would explore replacing the chlorine with other halogens (e.g., fluorine, bromine) to alter reactivity or replacing the entire group with other functionalities to investigate non-covalent mechanisms of action.

By systematically altering these three regions, a library of compounds is designed to probe the chemical space around the lead structure, aiming to identify derivatives with enhanced potency, improved selectivity, and favorable drug-like properties.

Combinatorial Synthesis Approaches for Structural Diversification

To efficiently generate the designed library of this compound derivatives, combinatorial chemistry techniques are employed. These methods allow for the rapid synthesis of a large number of compounds from a set of common building blocks. nih.govwikipedia.org

A common strategy for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate. nih.govnih.gov For this specific scaffold, a combinatorial approach could be implemented as follows:

Scaffold Preparation: The synthesis would begin with a set of substituted 3-aminopyridines. These starting materials provide the diversity for the pyridine ring portion of the final molecules.

Isocyanate Reaction: Each of the 3-aminopyridine (B143674) derivatives would then be reacted with 2-chloroethyl isocyanate. This key step forms the urea linkage and attaches the reactive chloroethyl tail. This reaction can be performed in parallel fashion, where each distinct 3-aminopyridine is reacted in a separate vessel (e.g., in a well of a 96-well plate) to produce a spatially addressed library of individual, purified compounds. imperial.ac.uk

Alternatively, a split-mix synthesis approach could be used to generate a larger, more diverse library. wikipedia.orgamericanpeptidesociety.org In this method, a solid support is divided into portions, a different building block is attached to each, and then all portions are recombined. While powerful for creating vast libraries, this method results in mixtures that require complex deconvolution to identify active compounds. wikipedia.orgimperial.ac.uk For lead optimization, parallel synthesis is generally preferred as it yields individual compounds of known structure ready for screening. imperial.ac.uk

In Vitro Biological Screening Methodologies for Preclinical Assessment

Once the library of derivatives is synthesized, it undergoes a cascade of in vitro biological assays to assess potential therapeutic activity and guide further optimization.

Antiproliferative Assays in Relevant Cell Lines

The primary assessment for potential anticancer agents is to evaluate their ability to inhibit the growth of cancer cells. This is typically done using a panel of human tumor cell lines representing different cancer types (e.g., colon, breast, lung, melanoma). nih.govresearchgate.net

A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . mdpi.com In this colorimetric assay, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. Derivatives are tested at various concentrations to determine their IC50 value , which is the concentration required to inhibit cell proliferation by 50%.

Studies on structurally related 1-aryl-3-(2-chloroethyl)ureas (CEUs) have demonstrated significant cytotoxic activity. For example, certain derivatives showed potent activity against the LoVo human colon adenocarcinoma cell line. nih.gov A representative data table for hypothetical derivatives of this compound, based on findings for similar compounds, is shown below.

Table 1: Antiproliferative Activity of Chloroethyl Pyridylurea Derivatives in LoVo Cancer Cells

Compound R Group on Pyridine Ring IC50 (µM) nih.gov
Parent H 12
Derivative 1 4-Methyl 8
Derivative 2 5-Fluoro 15
Derivative 3 4-Methoxy 6
Control Drug (CCNU) N/A 45

Note: Data is representative and adapted from related compound series for illustrative purposes.

Enzyme Inhibition Assays (e.g., Kinases, Urease)

Many modern anticancer drugs function by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation. Pyridylurea scaffolds are well-known inhibitors of protein kinases. nih.gov Therefore, derivatives are often screened against a panel of relevant kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Apoptosis signal-regulating kinase 1 (ASK1), which are involved in tumor angiogenesis and stress response pathways. nih.govresearchgate.net These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase, with results also reported as IC50 values.

Additionally, given the urea structure, screening against enzymes like urease can be relevant, particularly in the context of certain bacterial infections that can be co-factors in some cancers, such as Helicobacter pylori in gastric cancer. bohrium.comfrontiersin.org Urease inhibition assays measure the breakdown of urea, and potent inhibitors could have therapeutic applications. nih.gov

Table 2: Kinase and Urease Inhibition for a Lead Pyridylurea Derivative

Target Enzyme IC50 (µM) Reference Drug Ref. IC50 (µM)
VEGFR-2 Kinase 3.93 researchgate.net Sorafenib 0.09 researchgate.net
ASK1 Kinase 1.55 nih.gov Selonsertib ~1.5 nih.gov
H. pylori Urease 2.24 frontiersin.org Thiourea (B124793) 23.2 frontiersin.org

Note: Data is representative and adapted from related pyridylurea compound series for illustrative purposes.

Other Relevant Preclinical Bioassays

Beyond initial efficacy screening, further in vitro tests are conducted to build a more complete preclinical profile. These can include:

Mutagenicity Assays: The Ames test, using strains of Salmonella typhimurium, is a common method to assess the mutagenic potential of a compound, which is a critical safety screen. nih.gov

Mechanism of Action Studies: If a compound shows potent antiproliferative activity, further studies are conducted to determine how it works. This could involve cell cycle analysis to see if cells are arrested in a specific phase (e.g., G2/M) or assays to detect the induction of apoptosis (programmed cell death).

In Vivo Animal Models: Promising compounds from in vitro tests may be advanced to in vivo studies. For example, the survival time of mice bearing L1210 leukemia tumors can be measured following administration of the compound. nih.gov

Lead Optimization Strategies Based on Preclinical Data

Lead optimization is an iterative process where the data from preclinical screening is used to guide the synthesis of new, improved derivatives. creative-biostructure.comnih.gov The goal is to enhance desired properties while minimizing undesirable ones. criver.com

Key strategies include:

Improving Potency and Selectivity: Based on the SAR from the initial screen, medicinal chemists can make targeted modifications. For example, if a methoxy (B1213986) group at the 4-position of the pyridine ring resulted in the highest potency (as in Table 1), further derivatives could be synthesized with similar electron-donating groups at that position to refine the interaction with the target.

Optimizing ADMET Properties: A potent compound is not useful if it cannot reach its target in the body. The lead optimization phase involves refining the structure to improve Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. creative-biostructure.com This might involve modifying the compound to increase solubility, improve metabolic stability, or reduce off-target toxicity.

Reducing Toxicity: If a compound is potent but also toxic to normal cells, modifications will be made to increase its therapeutic index (the ratio of the toxic dose to the therapeutic dose). This could involve altering reactive groups or improving selectivity for the cancer-specific target.

This cycle of design, synthesis, and testing continues until a preclinical candidate is identified that meets a predefined set of criteria for potency, selectivity, and drug-like properties, making it suitable for more advanced development. criver.comresearchgate.net

Computational and Theoretical Investigations of 1 2 Chloroethyl 1 Pyridin 3 Ylurea

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for understanding how a ligand, such as a pyridinyl urea (B33335) derivative, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on 1-(2-Chloroethyl)-1-pyridin-3-ylurea are not available, research on similar pyridinyl urea compounds has demonstrated their potential as inhibitors for various kinases, such as Apoptosis signal-regulating kinase 1 (ASK1) and VEGFR-2. nih.govmdpi.com In these studies, the pyridinyl urea scaffold consistently forms key hydrogen bonds with amino acid residues in the kinase hinge region. The urea moiety acts as a hydrogen bond donor and acceptor, anchoring the ligand in the active site. The pyridine (B92270) ring often engages in π-π stacking or hydrophobic interactions, contributing to binding affinity. mdpi.com

For this compound, a hypothetical docking study against a kinase like ASK1 would likely show the urea's N-H groups and carbonyl oxygen forming hydrogen bonds with backbone residues like Valine and Alanine in the hinge region. The pyridin-3-yl group could interact with residues in the hydrophobic pocket, while the 2-chloroethyl group might occupy a solvent-exposed region or interact with nearby residues, potentially influencing selectivity and potency. The binding energy, a key output of docking simulations, would quantify the affinity of the compound for the target, with more negative values indicating stronger binding.

Table 1: Representative Binding Energies and Interactions for Analogous Pyridinyl Urea Derivatives

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Pyridin-2-yl Urea DerivativesASK1 Kinase-8.0 to -10.5MET, VAL, ASPHydrogen Bonding, Hydrophobic
Pyrimidine-Urea Analogsp38α MAP Kinase-7.5 to -9.8LYS, LEU, ASPHydrogen Bonding, Pi-Alkyl
Phenyl-Thiazolyl Urea DerivativesSoluble Epoxide Hydrolase-6.9 to -8.2ASP, TYR, TRPHydrogen Bonding, Pi-Pi Stacking

Note: This data is illustrative and compiled from studies on analogous compounds to suggest potential interaction profiles. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of the ligand-target complex than static docking poses. These simulations can assess the stability of the binding mode, reveal the influence of solvent, and analyze the conformational changes in both the ligand and the protein.

In a hypothetical MD simulation of this compound bound to a kinase, one would expect to see the urea and pyridine moieties maintaining their interactions within the active site. The flexibility of the 2-chloroethyl chain would be of particular interest, as its conformational freedom could impact binding stability and potentially allow for interactions with different regions of the protein over time. Analysis of the root-mean-square fluctuation (RMSF) would highlight which parts of the ligand and protein are most mobile, providing clues about the dynamics of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., lipophilicity, electronic properties, size) and experimentally determined activity.

While a specific QSAR model for this compound has not been developed, studies on N-aryl-N'-(2-chloroethyl)ureas (CEUs) have established clear structure-activity relationships for their antiproliferative activity. nih.govresearchgate.net These studies indicate that:

Aromatic Substitution: The nature and position of substituents on the aryl ring significantly impact cytotoxicity. Halogen or bulky alkyl groups at the 4-position of a phenyl ring often enhance activity. nih.gov

Urea Moiety: The exocyclic urea function is essential for activity.

Chloroethyl Group: The N'-(2-chloroethyl) moiety is required for the alkylating mechanism of action that leads to cytotoxicity. nih.govnih.gov

A QSAR model for a series of analogs of this compound would likely identify descriptors such as LogP (lipophilicity), molecular weight, and electronic parameters (like Hammett constants for substituents on the pyridine ring) as being important for predicting biological activity. Such a model would be invaluable for designing new derivatives with improved potency. brieflands.com

Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its geometry, stability, and reactivity. umn.edu

For urea derivatives, quantum chemical calculations have been used to study their conformational preferences, the distribution of electron density, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govsciencepublishinggroup.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

For this compound, DFT calculations would reveal the charge distribution across the molecule. The nitrogen and oxygen atoms of the urea group and the nitrogen of the pyridine ring would likely be regions of high negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding. figshare.comresearchgate.net The 2-chloroethyl group is a key feature for reactivity, as the chlorine atom is a leaving group, allowing the compound to act as an alkylating agent. nih.gov The HOMO-LUMO analysis would help in understanding the charge transfer interactions that can occur during a chemical reaction.

Table 2: Representative Quantum Chemical Descriptors for Analogous Urea Derivatives

DescriptorTypical Value RangeSignificance
HOMO Energy-6.5 to -5.5 eVElectron-donating ability
LUMO Energy-1.5 to -0.5 eVElectron-accepting ability
HOMO-LUMO Gap4.5 to 5.5 eVChemical reactivity, stability
Dipole Moment3.0 to 5.0 DebyePolarity, intermolecular interactions

Note: These values are illustrative and derived from general quantum chemical studies on aromatic urea derivatives. umn.edusciencepublishinggroup.com

In Silico Prediction of Biological Activity and Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources.

For novel pyridinyl and urea-containing compounds, in silico ADMET predictions are a standard component of the design and evaluation process. mdpi.comtandfonline.comnih.gov Models based on large datasets of experimental data are used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes.

Table 3: Predicted Pharmacokinetic Properties for a Structurally Similar Compound, [2-(pyridin-3-yl)ethyl]urea

PropertyPredicted ValueInterpretation
TPSA (Topological Polar Surface Area)68.01 ŲGood potential for cell permeability
LogP0.29Optimal lipophilicity for drug-likeness
Hydrogen Bond Acceptors2Compliant with Lipinski's rules
Hydrogen Bond Donors2Compliant with Lipinski's rules
Rotatable Bonds3Good conformational flexibility

Source: Data for the analogous compound [2-(pyridin-3-yl)ethyl]urea, which lacks the chloroethyl group. chemscene.com

Applications of Chloroethyl Pyridylurea Compounds As Chemical Biology Tools

Probing Protein Function and Interactions

The ability of chloroethyl urea (B33335) derivatives to act as protein alkylating agents makes them effective probes for studying protein function. By covalently modifying specific amino acid residues, these compounds can alter the protein's activity, localization, or interaction with other biomolecules, thereby providing insights into its biological role.

Aryl chloroethyl ureas have been demonstrated to covalently bind to and modulate the function of various proteins. For instance, certain N-phenyl-N'-(2-chloroethyl)ureas have been identified as antimicrotubule agents that interact covalently with β-tubulin. nih.gov This covalent modification can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, thus highlighting the role of specific tubulin residues in microtubule stability. nih.gov One study on an aryl chloroethyl urea, 4-tert-butyl-[3-(2-chloroethyl) ureido] benzene (B151609) (tBCEU), showed that it increases the synthesis of tubulin and vimentin in a human breast cancer cell line, suggesting an alteration in the synthesis pathway of these cytoskeletal proteins. nih.gov

Furthermore, some CEUs have been found to inhibit the nuclear translocation of thioredoxin-1 (Trx-1), a key protein in cellular redox regulation. nih.gov This suggests that these compounds can be used to probe the mechanisms governing the subcellular localization and function of Trx-1. The covalent nature of the interaction allows for the stable modification of the target protein, facilitating downstream analysis to understand the consequences of this modification on cellular processes. The use of radiolabeled CEUs has enabled the identification of their protein targets, a crucial step in elucidating their mechanism of action and for probing the function of the identified proteins. cdnsciencepub.com

The pyridin-3-ylurea scaffold itself is a common motif in compounds designed to interact with protein targets, often through hydrogen bonding and other non-covalent interactions. nih.govmdpi.com The combination of this scaffold with a reactive chloroethyl group in "1-(2-Chloroethyl)-1-pyridin-3-ylurea" suggests a potential for both initial non-covalent recognition of a target protein followed by irreversible covalent modification, a desirable characteristic for a chemical probe designed to investigate protein function.

Development of Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to target active enzymes in complex biological systems. These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that covalently modifies a catalytically active residue in the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and identification.

The demonstrated reactivity of the chloroethyl urea moiety with protein nucleophiles suggests its potential as a warhead for the design of novel ABPs. While not extensively explored for this specific purpose, the principle of using electrophilic groups to covalently label active sites of enzymes is well-established in ABPP. mdpi.com For "this compound," the chloroethyl group could potentially target nucleophilic residues such as cysteine, histidine, or lysine within the active site of an enzyme.

The development of ABPs based on the chloroethyl pyridylurea scaffold would involve coupling the core structure to a reporter tag, such as a fluorophore (e.g., rhodamine, BODIPY) or an affinity handle (e.g., biotin, alkyne, or azide (B81097) for click chemistry). The pyridin-3-ylurea portion of the molecule could serve as a recognition element, potentially directing the probe to a specific family of proteins that bind this scaffold. The selectivity of such a probe would depend on the interplay between the recognition element and the reactivity of the chloroethyl warhead.

By designing a library of chloroethyl pyridylurea derivatives with different substituents on the pyridine (B92270) ring and urea nitrogen, it may be possible to develop selective ABPs for various enzyme classes. These probes could then be used to profile the activity of their target enzymes in different cellular states, aiding in the discovery of new drug targets and the elucidation of disease mechanisms.

Use in Ligand-Target Identification Strategies

A significant challenge in drug discovery and chemical biology is the identification of the cellular targets of small molecules. The ability of chloroethyl urea compounds to form stable covalent bonds with their protein targets makes them particularly useful for target identification studies.

A direct and effective strategy for target identification using these compounds involves the use of tagged derivatives. For example, a radiolabeled version of a chloroethyl urea can be introduced to cells or cell lysates. After incubation, the covalently modified proteins can be separated by gel electrophoresis, and the radiolabeled targets can be identified by autoradiography and subsequent mass spectrometry. This approach has been successfully used with 14C-labeled aryl chloroethyl ureas to identify thioredoxin-1 and the voltage-dependent anion channel isoform 1 (VDAC-1) as cellular targets. cdnsciencepub.com

Alternatively, a chloroethyl pyridylurea derivative can be synthesized with an affinity tag, such as biotin. The biotinylated probe can be used to capture its protein targets from a complex biological mixture. The probe-protein complexes can then be isolated using streptavidin-coated beads, and the enriched proteins can be identified by mass spectrometry-based proteomics. Another powerful approach is the incorporation of a "clickable" tag, like an alkyne or azide group, into the chloroethyl pyridylurea structure. This allows for the subsequent attachment of a reporter or affinity tag via bioorthogonal click chemistry, minimizing potential steric hindrance from a bulky tag during the initial labeling step.

These target identification strategies are crucial for understanding the mechanism of action of bioactive compounds and for identifying potential off-target effects. The covalent nature of the interaction between chloroethyl ureas and their targets provides a robust and reliable method for capturing and identifying these protein partners.

Potential for Protein Labeling Applications

The covalent modification of proteins with various labels is a fundamental technique in biochemical and cell biology research. Protein labeling reagents are used to attach reporter groups, such as fluorescent dyes, affinity tags, or crosslinkers, to proteins for their detection, visualization, and purification. thermofisher.comthermofisher.com

The reactive chloroethyl group of "this compound" and related compounds makes them suitable for development as protein labeling reagents. By synthesizing derivatives that incorporate a functional handle for the attachment of a reporter group, it is possible to create versatile tools for protein labeling. For example, a chloroethyl pyridylurea could be functionalized with a primary amine or a carboxylic acid, which could then be coupled to an NHS-ester or amine-containing fluorescent dye, respectively. thermofisher.com

The covalent bond formed between the chloroethyl group and a nucleophilic residue on the target protein would ensure a stable and long-lasting label, which is advantageous for applications that involve harsh conditions, such as SDS-PAGE or western blotting. The specificity of the labeling could be influenced by the pyridin-3-ylurea moiety, which might direct the reagent to a particular protein or a specific site on a protein.

Furthermore, the development of bifunctional chloroethyl pyridylurea reagents could enable protein cross-linking studies. A molecule containing two chloroethyl groups or a chloroethyl group and another reactive moiety could be used to link interacting proteins, providing information about protein complexes and their spatial arrangement within the cell. The potential for creating a diverse array of protein labeling reagents based on the chloroethyl pyridylurea scaffold underscores its utility as a versatile tool in chemical biology.

Emerging Research Directions and Future Perspectives on Chloroethyl Pyridylurea Chemistry

Exploration of Novel Biological Activities beyond Current Scope

The established biological activities of chloroethyl ureas are predominantly centered on their anticancer properties, which are attributed to their ability to alkylate biological macromolecules. However, the unique electronic and structural features of the pyridin-3-yl moiety in 1-(2-Chloroethyl)-1-pyridin-3-ylurea suggest the potential for a broader spectrum of pharmacological effects. Future research endeavors are poised to explore these novel biological activities.

Table 1: Potential Novel Biological Activities for this compound Derivatives

Biological Target/ActivityRationale for ExplorationPotential Therapeutic Application
Enzyme Inhibition The urea (B33335) and pyridine (B92270) moieties can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites. For instance, various urea derivatives have been investigated as urease inhibitors. nih.govresearchgate.netnih.govMetabolic disorders, infectious diseases
Antimicrobial Properties The pyridine ring is a common feature in many antimicrobial agents. mdpi.comnih.govresearchgate.netresearchgate.net The combination with the reactive chloroethyl urea group could lead to compounds with novel mechanisms of antimicrobial action.Treatment of bacterial and fungal infections
Antiviral Activity Pyridine-containing compounds have demonstrated antiviral efficacy. mdpi.com The exploration of this compound derivatives could yield new antiviral leads.Management of viral infections
Neuropharmacological Effects The pyridine scaffold is present in numerous centrally acting drugs. Investigating the ability of derivatives to cross the blood-brain barrier and interact with neurological targets could uncover new therapeutic avenues.Neurological disorders

Detailed research findings in these new areas for this compound are currently limited, representing a significant opportunity for future investigation. The exploration of these activities will likely involve high-throughput screening of compound libraries against a diverse range of biological targets.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of this compound itself can be achieved through established methods, such as the reaction of 3-aminopyridine (B143674) with 2-chloroethyl isocyanate. However, the generation of a diverse library of complex derivatives for structure-activity relationship (SAR) studies necessitates the development of more advanced and versatile synthetic strategies.

Future synthetic efforts will likely focus on:

Late-stage functionalization: Introducing chemical modifications in the final steps of the synthesis to rapidly generate a wide array of derivatives. researchgate.net This approach is more efficient than synthesizing each derivative from scratch.

Catalyst-free and green chemistry approaches: Developing more environmentally friendly and efficient synthetic routes that avoid the use of toxic reagents and metal catalysts. researchgate.net

Combinatorial chemistry: Utilizing automated synthesis platforms to produce large libraries of compounds for biological screening.

Table 2: Advanced Synthetic Strategies for Pyridyl Urea Derivatives

Synthetic MethodologyDescriptionAdvantages
Tandem Reactions Combining multiple reaction steps into a single, one-pot procedure to improve efficiency and reduce waste. mdpi.comIncreased efficiency, reduced purification steps
Flow Chemistry Performing reactions in continuous-flow reactors, which can offer better control over reaction parameters and improved safety.Enhanced safety, scalability, and reproducibility
Photoredox Catalysis Utilizing light to drive chemical reactions, enabling the formation of complex bonds under mild conditions.Mild reaction conditions, access to unique reactivity

The application of these advanced methodologies will be crucial for systematically exploring the chemical space around the this compound scaffold and identifying derivatives with optimized biological activity and pharmacokinetic properties.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of a drug candidate is paramount for its successful development. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate the cellular and molecular effects of compounds like this compound. nih.govresearchgate.netpharmafeatures.comahajournals.org

Table 3: Application of Omics Technologies in Chloroethyl Pyridylurea Research

Omics TechnologyPotential ApplicationExpected Insights
Proteomics Identification of direct protein targets and off-targets of the compound through techniques like chemical proteomics. nih.govduke.edumdpi.comresearchgate.netElucidation of the primary mechanism of action and potential sources of toxicity.
Transcriptomics Analysis of changes in gene expression profiles in response to compound treatment.Understanding the downstream cellular pathways affected by the compound.
Metabolomics Profiling of metabolic changes within cells or organisms upon compound exposure. nih.govnih.govresearchgate.netrsc.orgRevealing perturbations in metabolic pathways and identifying potential biomarkers of drug response.
Multi-omics Integration Combining data from multiple omics platforms for a holistic view of the compound's biological effects. nih.govresearchgate.netpharmafeatures.comahajournals.orgA comprehensive understanding of the drug's mechanism of action and its impact on the biological system as a whole.

While specific omics studies on this compound have not yet been reported, the application of these technologies will be instrumental in moving beyond the general understanding of chloroethyl ureas as alkylating agents to a more nuanced and specific mechanistic picture for this particular isomer.

Addressing Research Gaps and Challenges in the Field of Chloroethyl Urea Chemistry

Despite the therapeutic potential of chloroethyl urea compounds, several research gaps and challenges remain, particularly for less-studied derivatives like this compound. Addressing these will be critical for the future development of this class of compounds.

Key research gaps and challenges include:

Lack of Isomer-Specific Biological Data: A significant portion of the existing research focuses on the broader class of aryl chloroethyl ureas or other pyridyl isomers. There is a pressing need for detailed biological evaluation of the 3-pyridyl isomer to understand its unique properties.

Selectivity and Off-Target Effects: As with many reactive compounds, achieving high selectivity for the desired biological target while minimizing off-target effects is a major challenge. A thorough understanding of the compound's reactivity and interaction partners is necessary to address this.

Drug Resistance Mechanisms: For anticancer applications, understanding and overcoming potential mechanisms of drug resistance is crucial for long-term therapeutic success.

Synthetic Complexity: The synthesis of complex and diverse derivatives can be challenging, particularly when aiming for stereospecificity or the introduction of multiple functional groups. researchgate.netmdpi.comresearchgate.netnih.govorganic-chemistry.org

Future research should be directed at systematically filling these knowledge gaps. This will involve a concerted effort of synthetic chemistry, molecular and cellular biology, and advanced analytical techniques. Overcoming these challenges will pave the way for the rational design and development of novel therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 1-(2-Chloroethyl)-1-pyridin-3-ylurea?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm structural integrity, focusing on pyridinyl and chloroethyl group signals. Quantitative NMR can assess purity by integrating proton peaks against internal standards .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify impurities. Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve byproducts .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS for molecular ion verification and fragmentation pattern analysis.

Table 1 : Analytical Parameters

TechniqueConditionsKey Metrics
1^1H NMRDMSO-d6, 400 MHzIntegration ratios, δ 8.3–8.5 ppm (pyridinyl protons)
HPLCC18 column, 70:30 ACN/H2ORetention time ≈ 6.2 min, purity >98%
ESI-MSPositive mode[M+H]+^+ m/z = 214.1

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer :

  • Reaction Mechanism : Use a two-step approach: (1) React 3-aminopyridine with phosgene to form the isocyanate intermediate, followed by (2) coupling with 2-chloroethylamine. Monitor intermediates via TLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.
  • Byproduct Mitigation : Control stoichiometry (1:1 molar ratio) and temperature (0–5°C during isocyanate formation) to suppress dimerization .

Advanced Research Questions

Q. How can factorial design be applied to investigate reaction parameters affecting the yield of this compound?

  • Methodological Answer :

  • Variables : Temperature (20–60°C), solvent polarity (THF vs. DMF), and catalyst loading (0–5% triethylamine).
  • Design : Use a 23^3 full factorial design to evaluate main effects and interactions. Replicate center points to assess curvature .
  • Analysis : Apply ANOVA to identify significant factors. For example, temperature and solvent polarity may interact nonlinearly, requiring response surface methodology (RSM) for optimization .

Table 2 : Factorial Design Matrix (Example)

RunTemp (°C)SolventCatalyst (%)Yield (%)
120THF062
260DMF585

Q. What strategies resolve contradictions in reported degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13. Monitor degradation via HPLC-MS to identify hydrolytic (pH <7) vs. nucleophilic (pH >10) pathways .
  • Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics. Use Arrhenius plots to extrapolate shelf-life under standard conditions.
  • Theoretical Framework : Link observed pathways to molecular orbital theory (e.g., HOMO-LUMO gaps of the chloroethyl group) to explain pH-dependent reactivity .

Q. Which computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for SN2 displacement at the chloroethyl group. Use B3LYP/6-31G(d) basis sets to model charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction barriers.
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants in aqueous NaOH) .

Guidelines for Data Presentation and Analysis

  • Statistical Rigor : When reporting yield or degradation data, specify error margins (e.g., ±2σ) and use Student’s t-test for significance (p < 0.05) .
  • Theoretical Integration : Frame hypotheses using organic reaction mechanisms (e.g., Curtin-Hammett principle for kinetic control) to align with established chemical theories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.